molecular formula C14H10F3N5O B15004577 2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B15004577
M. Wt: 321.26 g/mol
InChI Key: MGKKUTXOZHCUTN-UHFFFAOYSA-N
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Description

2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrimidinylamino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an α-haloketone, with an amine under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group can be attached through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the imidazole intermediate.

    Phenyl Group Addition: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a phenylboronic acid or a phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidinylamino group may facilitate binding to specific sites on enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-5-(pyrimidin-2-ylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one: Similar structure but lacks the trifluoromethyl group.

    2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-pyrazol-4-one: Similar structure but with a pyrazole ring instead of an imidazole ring.

Uniqueness

The presence of the trifluoromethyl group in 2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, which are not observed in similar compounds. These features make it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H10F3N5O

Molecular Weight

321.26 g/mol

IUPAC Name

2-phenyl-4-(pyrimidin-2-ylamino)-4-(trifluoromethyl)-1H-imidazol-5-one

InChI

InChI=1S/C14H10F3N5O/c15-14(16,17)13(22-12-18-7-4-8-19-12)11(23)20-10(21-13)9-5-2-1-3-6-9/h1-8H,(H,18,19,22)(H,20,21,23)

InChI Key

MGKKUTXOZHCUTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC3=NC=CC=N3

Origin of Product

United States

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